Product packaging for Octadecyl 2,5-dihydroxybenzoate(Cat. No.:CAS No. 127589-88-2)

Octadecyl 2,5-dihydroxybenzoate

Cat. No.: B14291479
CAS No.: 127589-88-2
M. Wt: 406.6 g/mol
InChI Key: JDLMJORPZGIHDY-UHFFFAOYSA-N
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Description

Octadecyl 2,5-dihydroxybenzoate is a chemical ester compound comprised of 2,5-dihydroxybenzoic acid (gentisic acid) linked to an octadecyl (stearyl) alcohol chain. This combination yields a reagent with significant potential for various research applications, particularly in life sciences and analytical chemistry. The 2,5-dihydroxybenzoic acid moiety is an active metabolite of salicylic acid and is known for its anti-inflammatory, antirheumatic, and potent antioxidant properties . The conjugate's primary research value is hypothesized to lie in the field of virology. Synthetic polymers and conjugates based on 2,5-dihydroxybenzoic acid have demonstrated strong antiviral activity against members of the Alphaherpesvirinae subfamily, such as pseudorabies virus (PRV) and bovine herpesvirus type 1 (BoHV-1) . The proposed mechanism of action for such compounds is the potent inhibition of the initial adsorption and attachment of enveloped viruses to the host cell surface, thereby preventing the first step of cellular infection . The long alkyl chain of the octadecyl group may facilitate integration into lipid bilayers or enhance interactions with cellular membranes, which could be crucial for its bioactivity. In analytical chemistry, 2,5-dihydroxybenzoic acid is a well-characterized and highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, especially for the analysis of proteins and other biomolecules . The ester derivative, this compound, may offer unique matrix properties or improved performance for specific analytical challenges. Researchers can leverage this compound to explore new antiviral mechanisms, develop novel antimicrobial formulations, or optimize analytical methodologies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42O4 B14291479 Octadecyl 2,5-dihydroxybenzoate CAS No. 127589-88-2

Properties

CAS No.

127589-88-2

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

octadecyl 2,5-dihydroxybenzoate

InChI

InChI=1S/C25H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-25(28)23-21-22(26)18-19-24(23)27/h18-19,21,26-27H,2-17,20H2,1H3

InChI Key

JDLMJORPZGIHDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Synthetic Methodologies for Octadecyl 2,5 Dihydroxybenzoate and Analogous Esters

Established Chemical Esterification Routes for Hydroxybenzoic Acids

The synthesis of esters from hydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (gentisic acid), can be accomplished through several established chemical routes. These methods are designed to facilitate the reaction between a carboxylic acid and an alcohol, in this case, octadecanol, to form the desired ester.

One of the most fundamental methods is the Fischer-Speier esterification , which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org This equilibrium reaction typically requires an excess of one reactant or the removal of water to drive it towards the product side. organic-chemistry.org Common catalysts include sulfuric acid, p-toluenesulfonic acid, and certain Lewis acids. wikipedia.org The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester. wikipedia.orgmasterorganicchemistry.com While historically considered less suitable for phenols, Fischer-Speier esterification can provide good to nearly quantitative yields for these substrates under the right conditions. wikipedia.org

A milder and often more effective method for sensitive substrates is the Steglich esterification . wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble alternative N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgresearchgate.net The reaction is known for its mild conditions, usually proceeding at room temperature, which makes it suitable for acid-labile compounds like 2,5-dihydroxybenzoic acid. wikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer reagent, forming a reactive amide that is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. A key feature of this method is the formation of dicyclohexylurea (DCU), a stable urea (B33335) compound that precipitates from the reaction, effectively removing the elements of water. wikipedia.orgorganic-chemistry.org

A specific method for preparing fatty alcohol esters of gentisic acid involves protecting the hydroxyl groups before esterification. For instance, the hydroxyl groups can be benzylated to form 2,5-dibenzyloxybenzoic acid. This protected acid is then converted to its acid chloride using thionyl chloride. The acid chloride reacts with the desired alcohol (e.g., octadecanol), followed by debenzylation via catalytic hydrogenolysis to yield the final ester. acs.org

MethodKey ReagentsConditionsAdvantages
Fischer-Speier Esterification Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Reflux, often with removal of waterSimple, uses inexpensive reagents. wikipedia.org
Steglich Esterification Carboxylic acid, alcohol, DCC or EDC, DMAPRoom temperature, aprotic solventsMild conditions, suitable for sensitive substrates, high yields. wikipedia.orgorganic-chemistry.org
Acid Chloride Method Acid chloride (from protected hydroxybenzoic acid), alcoholVaries, often mildHigh reactivity of acid chloride.

Green Chemistry Principles in the Synthesis of Alkylated Phenolic Esters

Green chemistry principles are increasingly being integrated into the synthesis of phenolic esters to reduce environmental impact and enhance safety. researchgate.netjove.com This involves using less hazardous solvents, employing catalytic rather than stoichiometric reagents, minimizing waste, and utilizing renewable resources.

A prime example is the development of a greener Steglich esterification . Traditional Steglich reactions often use hazardous chlorinated solvents like dichloromethane (B109758) (CH₂) or amide solvents like dimethylformamide (DMF), which pose environmental and health risks. jove.comnih.gov A modified protocol utilizes acetonitrile (B52724) as a less hazardous solvent system. researchgate.netnih.gov This greener approach demonstrates comparable rates and yields to traditional methods and simplifies purification, often eliminating the need for column chromatography through a straightforward extraction and wash sequence. nih.govjove.com

Biocatalysis , as discussed in the previous section, is a cornerstone of green chemistry. nih.gov The use of enzymes like lipases occurs under mild temperature and pressure conditions, reduces the generation of by-products, and the enzymes themselves are biodegradable. nih.gov Furthermore, lipase-catalyzed synthesis can often be performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium, drastically reducing solvent waste. nih.govjetir.org

Other green approaches include the use of solid-supported catalysts, which can be easily recovered and recycled. For example, metal catalysts loaded onto montmorillonite (B579905) K-10 clay have been used for the deprotection of phenolic esters under solvent-free conditions. jetir.org

Green Chemistry ApproachDescriptionExamples
Greener Solvents Replacing hazardous solvents (e.g., chlorinated solvents, DMF) with safer alternatives.Using acetonitrile in Steglich esterification. researchgate.netnih.gov
Biocatalysis Using enzymes (e.g., lipases) as catalysts.Lipase-catalyzed synthesis of alkyl benzoates, often under solvent-free conditions. nih.govnih.gov
Solvent-Free Reactions Conducting reactions without a solvent, using a liquid substrate as the medium.Solvent-free synthesis of phenolic esters using acetic anhydride (B1165640) or lipase-catalyzed transesterification. nih.govjetir.org
Recyclable Catalysts Employing catalysts that can be easily separated from the reaction mixture and reused.Metal catalysts supported on montmorillonite clay. jetir.org

Purification and Isolation Strategies for Synthetic Products

The final stage in the synthesis of octadecyl 2,5-dihydroxybenzoate (B8804636) and similar esters is the purification and isolation of the product from the reaction mixture, which may contain unreacted starting materials, catalysts, and by-products.

Crystallization is a common and effective method for purifying solid esters. For the fatty alcohol esters of gentisic acid, the crude product can be purified by crystallization from a suitable solvent, such as a 50% alcohol solution. acs.org This technique relies on the difference in solubility between the desired product and impurities at a given temperature.

Liquid-liquid extraction is frequently used to perform an initial cleanup. In the greener Steglich esterification protocol, the workup involves adding diethyl ether and an acidic aqueous solution (e.g., 1 M HCl) to the crude residue. jove.com This partitions the components between the organic and aqueous layers, with the urea by-product (DCU) often precipitating and being removed by filtration, while the desired ester remains in the organic phase. jove.com For phenolic compounds, dissociation-extraction can be employed, where a basic aqueous solution is used to selectively form the salt of the acidic phenol (B47542), moving it into the aqueous phase for separation from non-acidic components in the organic phase. google.com

Chromatography is a powerful technique for separating complex mixtures. Column chromatography using a stationary phase like silica (B1680970) gel is a standard method for purifying phenolic compounds and esters. nih.govresearchgate.net The choice of solvent system (mobile phase) is critical for achieving good separation; common systems for phenolics include combinations of chloroform (B151607) and methanol (B129727) or toluene, ethyl acetate, and formic acid. researchgate.net For more polar compounds or to avoid issues with silica gel, reversed-phase materials like C18 silica can be used with polar mobile phases such as aqueous ethanol (B145695) or methanol/water mixtures. researchgate.netnih.gov

For volatile esters, vacuum distillation can be an effective purification method. nih.gov This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing thermal degradation of sensitive compounds.

Advanced Analytical Techniques in the Research and Characterization of Octadecyl 2,5 Dihydroxybenzoate

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and assessing the purity of octadecyl 2,5-dihydroxybenzoate (B8804636). umb.edu HRMS provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. umb.edu For octadecyl 2,5-dihydroxybenzoate, the expected monoisotopic mass would be calculated based on its chemical formula, C25H42O4.

In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the differentiation between compounds with very similar nominal masses. For purity assessment, HRMS can detect and identify impurities, even at trace levels, by revealing the presence of ions with unexpected m/z values. This is crucial for ensuring the quality and reliability of the compound for any subsequent research or application.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further aids in structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, specific structural motifs within the this compound molecule can be confirmed. For instance, the loss of the octadecyl chain or cleavage of the ester bond would produce characteristic fragment ions, providing direct evidence for the compound's structure.

Analytical Parameter Description Significance for this compound
Accurate Mass Measurement Provides the exact mass of the molecule with high precision (typically to four or more decimal places).Confirms the elemental composition (C25H42O4) and distinguishes it from other potential isobaric compounds.
Purity Assessment Detects the presence of ions with different m/z values, corresponding to impurities.Ensures the sample is free from starting materials, by-products, or degradation products.
Fragmentation Analysis (MS/MS) Identifies characteristic fragment ions resulting from the controlled dissociation of the parent molecule.Confirms the connectivity of the octadecyl chain, the dihydroxybenzoyl group, and the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) atoms within the molecule. rsc.org

1D NMR (¹H and ¹³C):

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the dihydroxybenzoate ring, the methylene (B1212753) protons of the long octadecyl chain, and the terminal methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the hydroxyl and ester groups, while the integration of the signals corresponds to the number of protons of each type.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (both those bonded to hydroxyl groups and those that are not), and the numerous methylene carbons of the octadecyl chain.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in a molecule with a long alkyl chain, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It helps to trace the connectivity of the protons along the octadecyl chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for confirming the connection of the octadecyl chain to the ester oxygen and the ester group to the aromatic ring.

Nucleus Expected Chemical Shift Range (ppm) Key Structural Information
¹H (Protons) Aromatic: ~6.5 - 7.5Protons on the dihydroxybenzoate ring.
Methylene (ester adjacent): ~4.2Protons on the carbon of the octadecyl chain directly attached to the ester oxygen.
Methylene (chain): ~1.2 - 1.7Protons of the long alkyl chain.
Methyl (terminal): ~0.9Protons of the terminal CH3 group of the octadecyl chain.
Hydroxyl: VariableProtons of the -OH groups on the aromatic ring.
¹³C (Carbons) Carbonyl: ~165 - 175Carbonyl carbon of the ester group.
Aromatic (C-O): ~140 - 160Aromatic carbons bonded to hydroxyl or ester oxygen.
Aromatic (C-H): ~110 - 130Aromatic carbons bonded to hydrogen.
Methylene (ester adjacent): ~65Carbon of the octadecyl chain directly attached to the ester oxygen.
Methylene (chain): ~20 - 35Carbons of the long alkyl chain.
Methyl (terminal): ~14Carbon of the terminal CH3 group of the octadecyl chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. pressbooks.pub The principle of IR spectroscopy is that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. copbela.org

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ is indicative of the hydroxyl (-OH) groups on the aromatic ring. core.ac.uk The broadness is due to hydrogen bonding.

C-H Stretching: Absorptions around 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the long aliphatic octadecyl chain. libretexts.org Aromatic C-H stretching may appear as weaker bands above 3000 cm⁻¹. libretexts.org

C=O Stretching: A strong, sharp absorption band in the range of 1735-1715 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the ester functionality. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the region of 1600-1450 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester and the phenol (B47542) groups would be observed in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.

The presence of these specific absorption bands provides strong evidence for the successful synthesis and structural integrity of this compound.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Hydroxyl (-OH)Stretching3500 - 3200 (broad)
Alkyl C-HStretching2960 - 2850
Carbonyl (Ester, C=O)Stretching1735 - 1715 (strong, sharp)
Aromatic C=CStretching1600 - 1450
Ester/Phenol C-OStretching1300 - 1000

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. zodiaclifesciences.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically used. helixchrom.com The retention time of the compound is influenced by its hydrophobicity; the long octadecyl chain results in a significant retention on a C18 column.

For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration. HPLC coupled with a UV detector is suitable for this compound due to the UV absorbance of the dihydroxybenzoate moiety. helixchrom.com Mass spectrometry can also be used as a detector (LC-MS) for enhanced selectivity and sensitivity. helixchrom.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. sigmaaldrich.com For a high molecular weight compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. For instance, the hydroxyl groups can be silylated to prevent degradation in the hot injector and column. The compound is then separated based on its boiling point and interaction with the stationary phase in a capillary column. nih.gov

GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while GC coupled with a Mass Spectrometer (GC-MS) provides both quantification and structural information based on the mass spectrum of the eluting compound. nih.gov

Chromatographic Method Principle of Separation Typical Stationary Phase Typical Mobile Phase/Carrier Gas Detector
HPLC (Reversed-Phase) Partitioning based on polarity.C18 (octadecylsilane)Acetonitrile (B52724)/Water or Methanol (B129727)/Water mixtureUV, MS
GC Partitioning based on boiling point and volatility.Polysiloxane-based polymers (e.g., DB-5)Inert gas (e.g., Helium, Nitrogen)FID, MS

Applications of Octadecyl 2,5 Dihydroxybenzoate in Non Medicinal Chemistry Fields

Role in Advanced Analytical Chemistry as a Matrix or Additive (e.g., MALDI-MS for Hydrophobic Peptide Analysis)

The analysis of hydrophobic peptides by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) presents a significant challenge. nih.gov Conventional matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), are generally hydrophilic and exhibit low affinity for hydrophobic analytes, leading to poor detection sensitivity. nih.govnih.gov

To overcome this limitation, derivatives of DHB featuring a hydrophobic alkyl chain have been developed. Octadecyl 2,5-dihydroxybenzoate (B8804636), as an o-alkylated dihydroxybenzoic acid (ADHB), serves as a novel matrix additive that enhances the analysis of hydrophobic peptides. nih.gov By incorporating the long octadecyl chain, the compound's affinity for hydrophobic molecules is significantly increased. nih.gov

Research has shown that when an alkylated dihydroxybenzoic acid is added to the conventional CHCA matrix, the sensitivity for detecting hydrophobic peptides can be improved by a factor of 10 to 100. nih.gov This enhancement is attributed to the improved co-crystallization of the analyte with the matrix. Mass spectrometry imaging has revealed that the use of the alkylated additive causes hydrophobic peptides to become enriched in the rim of the dried matrix/analyte spot, facilitating their ionization and detection. nih.gov Consequently, this leads to a notable increase in the sequence coverage of proteins during analysis. nih.gov

Table 1: Comparison of MALDI-MS Matrix Performance for Hydrophobic Peptides

Matrix Composition Key Feature Impact on Hydrophobic Peptides Improvement Factor Reference
Conventional (e.g., CHCA) Hydrophilic Low affinity, poor signal intensity Baseline nih.gov

Potential as a Component in Functional Materials and Nanomaterial Design (e.g., Luminescent Probes)

The core structure of Octadecyl 2,5-dihydroxybenzoate, the 2,5-dihydroxybenzoic acid (DHBA) moiety, exhibits interesting fluorescence properties. researchgate.net DHBA's emission behavior is sensitive to the polarity of its microenvironment. researchgate.net This characteristic allows it to function as a fluorescent probe to investigate the local environment within materials like biopolymer hydrogels. researchgate.net

By attaching a long octadecyl chain, the molecule gains a strongly hydrophobic segment, making this compound a candidate for use as a specialized luminescent probe. Functional materials and nanomaterials often possess distinct hydrophobic domains or interfaces. alliedacademies.orgnih.gov This amphiphilic probe could potentially be integrated into such systems to report on local hydrophobicity or track the assembly of complex nanostructures. The long alkyl tail would anchor the probe within nonpolar regions, while the fluorescent head would signal changes in the immediate environment. This approach is valuable in the design and characterization of functional nanocomposites, sensors, and drug delivery systems where understanding internal microenvironments is critical. alliedacademies.orgnih.gov

Table 2: Fluorescence Properties of the 2,5-Dihydroxybenzoic Acid (DHBA) Core

Property Description Significance for Probe Application Reference
Emission Behavior Fluorescence peaks are sensitive to solvent polarity. Can report on the microenvironment (polarity, hydrophobicity) within a material. researchgate.net

| Fluorescent Components | Consists of neutral, zwitterionic (from phototautomerism), and anionic components. | Provides complex emission data that can be correlated to environmental conditions. | researchgate.net |

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to act as "artificial receptors" with high selectivity for a specific target molecule. rsc.orgnih.gov The process involves polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target. rsc.org

Derivatives of dihydroxybenzoic acid have been successfully used as templates in the development of MIPs. In one study, a structurally similar compound, cyclododecyl 2,4-dihydroxybenzoate (B8728270) (CDHB), was used as a "dummy template" to create MIPs for the selective extraction of the mycotoxin Zearalenone from wheat and corn samples. nih.gov The choice of an alkylated dihydroxybenzoate as the template was crucial for generating recognition sites capable of binding the target toxin with high affinity, achieving recoveries between 82% and 90%. nih.gov

This research demonstrates a clear strategy for how this compound could be employed. By using it as a template molecule, it is possible to synthesize MIPs with recognition cavities tailored for binding other long-chain alkylated phenolic compounds or molecules with similar structural features. The hydrophobic octadecyl chain and the hydrophilic dihydroxybenzoate group would both play a role in directing the arrangement of monomers, leading to highly specific binding sites. rsc.orgnih.gov

Table 3: Example of a Structurally Similar Template in MIP Synthesis for Zearalenone

Component Role in MIP Synthesis Compound Used Reference
Template Creates the specific recognition cavity. Cyclododecyl 2,4-dihydroxybenzoate (CDHB) nih.gov
Target Analyte The molecule the MIP is designed to selectively bind. Zearalenone nih.gov

| Resulting Polymer | A Molecularly Imprinted Polymer (MIP) with high selectivity for the target. | AFFINIMIP™ ZON | nih.gov |

Environmental and Bioremediation Aspects of Dihydroxybenzoate Derivatives

Microbial Metabolism and Degradation Pathways of Benzoate (B1203000) Esters (e.g., in Proteobacteria)

The biodegradation of benzoate esters, such as Octadecyl 2,5-dihydroxybenzoate (B8804636), is a critical process in carbon cycling. The initial step in the microbial catabolism of such an ester is the hydrolysis of the ester bond, yielding the corresponding alcohol (octadecanol) and the aromatic acid (2,5-dihydroxybenzoic acid, also known as gentisic acid). Following this cleavage, the aromatic ring is targeted for degradation.

Bacteria, particularly within the phylum Proteobacteria, have developed sophisticated pathways to metabolize aromatic compounds like benzoate and its hydroxylated derivatives. These pathways typically converge on a few key intermediates, such as catechol, protocatechuate, and gentisate, which are then channeled into central metabolism. frontiersin.org

Aerobic degradation strategies are common:

Initial Hydroxylation: Under aerobic conditions, benzoate can be oxidized by mono-oxygenases into dihydroxylated intermediates like catechol, protocatechuate, or gentisate. nih.govasm.org

Ring Cleavage: These dihydroxylated intermediates undergo ring cleavage by dioxygenases. This critical step breaks open the stable aromatic ring, forming linear aliphatic molecules. The cleavage can occur in two main ways: ortho-cleavage (intradiol) or meta-cleavage (extradiol). koreascience.kr

CoA-Dependent Pathways: An alternative aerobic strategy is the CoA-dependent epoxide pathway. This begins with the activation of benzoate to benzoyl-CoA, which is then processed through a series of reactions involving epoxidation and hydrolysis before ring cleavage. This pathway has been identified in various Proteobacteria, including Azoarcus evansii. nih.govasm.org

In the specific case of 2,5-dihydroxybenzoate (gentisate), the degradation proceeds via the gentisate pathway. The key enzyme, gentisate 1,2-dioxygenase, cleaves the aromatic ring between the carbon atoms C1 and C2. nih.gov The resulting product is then further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as pyruvate and fumarate, allowing the organism to derive energy and carbon from the compound.

Anaerobic degradation is also possible, where benzoate is first converted to benzoyl-CoA and then undergoes reduction of the aromatic ring before cleavage. nih.govnih.gov

Table 1: Key Bacterial Pathways for Aerobic Benzoate Degradation
PathwayKey IntermediateKey Enzyme TypeExample Organisms (Phylum Proteobacteria)
Catechol PathwayCatecholDioxygenasePseudomonas spp., Burkholderia xenovorans
Protocatechuate PathwayProtocatechuateDioxygenasePseudarthrobacter phenanthrenivorans, Acinetobacter spp.
Gentisate PathwayGentisate (2,5-dihydroxybenzoate)Gentisate 1,2-DioxygenaseComamonas testosteroni, Pseudomonas spp.
CoA-Dependent Epoxide PathwayBenzoyl-CoABenzoate-CoA LigaseAzoarcus evansii, Thauera spp.

Role in Phytochemical Composition and Plant-Microbe Interactions

Dihydroxybenzoate derivatives are secondary metabolites found in a variety of plants, where they play significant roles in defense and signaling. nih.gov These phenolic compounds are often synthesized in response to biotic stresses, such as infection by insects and microorganisms, and abiotic stresses like extreme temperatures or drought. nih.gov

As derivatives of salicylic (B10762653) acid (SA), a critical plant defense hormone, dihydroxybenzoic acids (DHBAs) like 2,5-dihydroxybenzoic acid are integral to the plant's immune response. For instance, after a fungal attack, SA can be hydroxylated to form various DHBAs, including 2,3-DHBA, 2,4-DHBA, and 2,5-DHBA. nih.gov These molecules can then be glycosylated (conjugated to a sugar molecule), which is believed to be a mechanism for storage and regulation of their activity. nih.gov

Studies have shown that the accumulation of DHBA glucosides is induced by pathogen infection in several plant species:

2,5-DHBA glucosides accumulate in tomato and cucumber plants following infection. nih.gov

2,3-DHBA xylosides (conjugated to the sugar xylose) increase in Arabidopsis after bacterial infection. nih.gov

These compounds can modulate the complex relationship between a plant and its associated microbial community (the microbiome). Plant roots release a variety of chemical compounds, including phenolic acids, into the surrounding soil (the rhizosphere). nih.gov These exudates act as signals, attracting beneficial microbes or deterring pathogens, thereby shaping the microbial composition of the rhizosphere. nih.gov Beneficial microbes, in turn, can promote plant growth by enhancing nutrient uptake, producing phytohormones, and helping the plant tolerate environmental stresses. mdpi.com

Table 2: Examples of Dihydroxybenzoate Derivatives in Plant Defense
CompoundPlant SpeciesInducing FactorObserved Role/Function
2,4-dihydroxybenzoic acid (2,4-DHBA) glucosideCamellia sinensis (Tea Plant)Pseudomonas camelliae-sinensis infectionPositive regulation of disease resistance; storage form of bioactive 2,4-DHBA. nih.gov
2,5-dihydroxybenzoic acid (2,5-DHBA) glucosideTomato, CucumberPathogen infectionAccumulates as part of the plant innate immune response. nih.gov
2,3-dihydroxybenzoic acid (2,3-DHBA) xylosideArabidopsis thalianaPseudomonas syringae infectionInvolved in modulating salicylic acid homeostasis during immune response. nih.gov

Metabolomic Profiling Studies of Related Compounds in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.gov This "omics" technology provides a functional snapshot of cellular activity and is a powerful tool for identifying novel biomarkers and understanding complex biological mechanisms. nih.govnih.gov High-throughput analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to profile a wide array of metabolites simultaneously. nih.gov

Metabolomic studies have been crucial in elucidating the roles of dihydroxybenzoate derivatives in various biological contexts. For example, by comparing the metabolite profiles of pathogen-infected plants with uninfected controls, researchers can identify specific compounds that are upregulated during the immune response. Such studies have confirmed the increased production of 2,4-DHBA and its glycosylated form in tea plants (Camellia sinensis) upon infection, highlighting its role as a potentially bioactive molecule in establishing basal resistance. nih.gov

In microbiology, metabolomics can reveal the intricate pathways involved in the degradation of aromatic compounds. A study on Pseudarthrobacter phenanthrenivorans used metabolomic analysis to confirm that the degradation of 4-hydroxybenzoic acid proceeds exclusively through the protocatechuate (PCA) pathway, identifying key intermediates and ruling out alternative routes. nih.gov Similarly, analyzing the metabolites produced by human gut microbes when exposed to benzoate has helped map their catabolic pathways, indicating that these microbes actively metabolize food-derived benzoates. nih.gov This approach provides direct evidence of metabolic function, complementing genomic and proteomic data.

Table 3: Application of Metabolomics in Studying Benzoate Derivatives
Biological SystemCompound/Class StudiedKey Finding from Metabolomic ProfilingSignificance
Tea Plant (Camellia sinensis)2,4-dihydroxybenzoic acidAccumulation of 2,4-DHBA and its glucoside induced by pathogen infection. nih.govIdentified a potentially bioactive molecule involved in plant disease resistance. nih.gov
Human Gut MicrobiomeSodium BenzoateIdentified intermediary metabolites associated with the protocatechuate branch of benzoate metabolism. nih.govDemonstrated the functional role of gut microbes in metabolizing dietary benzoates. nih.gov
Bacterium (Pseudarthrobacter phenanthrenivorans)4-hydroxybenzoic acidConfirmed that degradation occurs exclusively via the protocatechuate pathway. nih.govElucidated a specific microbial catabolic pathway for an aromatic compound. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Bioactivity and Specificity

The development of new chemical entities from a lead compound is a cornerstone of medicinal chemistry and materials science. For Octadecyl 2,5-dihydroxybenzoate (B8804636), future research will likely focus on creating derivatives to modulate its physicochemical properties and enhance its biological efficacy and target specificity.

Detailed Research Findings: The synthesis of novel derivatives can be approached by modifying either the phenolic acid core or the long alkyl chain. The 2,5-dimethylphenyl scaffold, for instance, is a structural feature in many antimicrobial compounds. nih.gov Researchers have successfully synthesized derivatives of N-2,5-dimethylphenylthioureido acid to create compounds with significant activity against multidrug-resistant Gram-positive pathogens. nih.gov Similarly, the synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid has yielded derivatives with potent antibacterial and antiproliferative activities. mdpi.com

Future strategies for Octadecyl 2,5-dihydroxybenzoate could involve:

Modification of the Aromatic Ring: Introducing different functional groups (e.g., halogens, nitro groups, or additional hydroxyl groups) onto the dihydroxybenzoate ring could alter its electronic properties and hydrogen-bonding capabilities, potentially leading to stronger interactions with biological targets.

Alteration of the Alkyl Chain: Varying the length and saturation of the C18 octadecyl chain could fine-tune the compound's lipophilicity. This is a critical parameter that influences membrane permeability, solubility, and compatibility with various polymer matrices. mdpi.com

Ester Bond Modification: Replacing the ester linkage with more stable bioisosteres, such as amides, could increase the derivative's resistance to enzymatic degradation by esterases, thereby prolonging its activity in biological systems.

These synthetic efforts would aim to create a library of new molecules for screening, with the goal of identifying candidates with superior and more specific bioactivity compared to the parent compound.

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully understand the biological implications of this compound and its future derivatives, an integrated "omics" approach is indispensable. These technologies provide a global view of molecular changes within a biological system in response to a chemical stimulus. nih.gov

Detailed Research Findings: Omics technologies encompass several fields:

Genomics and Transcriptomics: These disciplines study an organism's entire set of genes and RNA transcripts, respectively. biobide.com They can reveal how a compound like this compound might alter gene expression. For example, toxicogenomics uses these tools to study genomic-scale changes in RNA to understand toxicity pathways. nih.gov

Proteomics: This is the large-scale study of proteins, their structures, and their functions. biobide.com By analyzing changes in the proteome of cells treated with the compound, researchers can identify protein targets and affected cellular pathways. mdpi.com

Metabolomics: This field focuses on the complete set of small-molecule metabolites within a cell or organism. biobide.com It can provide a functional readout of the physiological state of a cell and how it is altered by the compound.

By applying transcriptomics, proteomics, and metabolomics, researchers can move beyond simple activity assays to build a comprehensive picture of the compound's mechanism of action, identify potential off-target effects, and discover biomarkers related to its biological activity. biobide.comnih.gov This holistic approach is crucial for guiding the development of more specific and effective derivatives.

Exploration of Sustainable Production Methods and Bio-inspired Synthesis

As the emphasis on green chemistry grows, developing sustainable methods for synthesizing chemicals is a key research priority. Future work on this compound will likely explore environmentally friendly production routes.

Detailed Research Findings: The synthesis of this compound involves an esterification reaction between 2,5-dihydroxybenzoic acid (gentisic acid) and octadecanol.

Sustainable Sourcing: Gentisic acid is a naturally occurring phenolic acid found in various plants, including citrus fruits and grapes. mdpi.com Future production could leverage extraction from these renewable botanical sources or from engineered microbial systems, reducing the reliance on petrochemical precursors.

Bio-inspired Synthesis: Nature often employs elegant and efficient cascade reactions to construct complex molecules. nih.gov Bio-inspired synthesis seeks to mimic these processes in the lab. nih.gov Research into polydopamine, for example, draws inspiration from the polymerization of dopamine (B1211576) in nature. researchgate.net For this compound, this could involve enzymatic catalysis for the esterification step, which can offer high selectivity and mild reaction conditions compared to traditional chemical methods. This approach aligns with the search for solutions to improve the stability and durability of materials by using molecules from renewable resources. mdpi.com

Advanced Mechanistic Elucidation through Biophysical Techniques

To understand precisely how this compound interacts with its biological targets, advanced biophysical techniques are essential. These methods provide detailed, quantitative information about molecular binding events. nih.gov

Detailed Research Findings: A suite of biophysical tools can be employed to characterize the interaction between a small molecule and a target protein:

Surface Plasmon Resonance (SPR): This technique measures binding kinetics and affinity in real-time by detecting changes in the refractive index at a sensor surface where a target molecule is immobilized. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can identify the specific atoms involved in a ligand-protein interaction, providing high-resolution structural information about the binding site. nih.gov

Affinity Selection Mass Spectrometry (AS-MS): This high-throughput method is used to screen compound libraries to identify molecules that bind to a target protein. nih.gov

By using these techniques, researchers can confirm direct binding, determine the affinity and kinetics of the interaction, and gain structural insights into the binding mode. This mechanistic understanding is invaluable for the rational design of more potent and selective derivatives. nih.gov

Design of Targeted Delivery Systems for Research Applications

For this compound to be an effective tool in biological research, it may need to be formulated into a delivery system to ensure it reaches its intended target in a complex biological environment.

Detailed Research Findings: The long octadecyl tail gives the molecule a significant lipophilic character, which can be both an advantage and a challenge. While it may enhance membrane association, it can also lead to poor aqueous solubility and non-specific interactions. Advanced delivery systems can overcome these limitations. nih.gov

Lipid-Based Nanoparticles: The compound's lipophilicity makes it an excellent candidate for incorporation into lipid-based carriers such as liposomes or solid lipid nanoparticles. These systems can improve solubility, protect the compound from degradation, and be decorated with targeting ligands (e.g., antibodies or peptides) to direct them to specific cell types. nih.gov

Polymer-Based Systems: Encapsulation within biocompatible polymers can enable controlled, sustained release of the compound over time. For example, Plofsome is a polymer-locked liposome (B1194612) designed to deliver its cargo only after reaching its target tissue. nih.gov

Biomimetic Systems: Researchers have developed delivery systems that mimic natural structures like viruses or lipoproteins to improve targeting and cellular uptake. nih.gov

The development of such targeted delivery systems would be a critical translational step, enabling researchers to probe the function of this compound with greater precision in cellular and in vivo models. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing octadecyl 2,5-dihydroxybenzoate with high purity?

  • Methodological Answer : Synthesis optimization requires careful control of esterification parameters. For example, highlights that cooling crude products to 40°C and using ethanol as a solvent during recrystallization improves purity. Key steps include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) for esterification.
  • Temperature control : Maintaining 45–50°C during reaction to avoid side products.
  • Purification : Ethanol recrystallization to remove unreacted 2,5-dihydroxybenzoic acid (DHB) or octadecyl alcohol .

Q. Which analytical techniques are most reliable for characterizing this compound in solid-state and solution?

  • Methodological Answer :

  • Solid-state : Use FTIR to confirm ester C=O stretching (~1740 cm⁻¹) and hydroxyl (-OH) groups from DHB (~3400 cm⁻¹).
  • Solution-phase : HPLC with a C18 column and UV detection at 254 nm to separate and quantify the compound (similar to methods for DHB derivatives in and ).
  • Mass spectrometry : MALDI-MS with lithium 2,5-dihydroxybenzoate (LiDHB) matrix enhances ionization efficiency, as demonstrated for related aromatic esters .

Advanced Research Questions

Q. How does the antioxidant activity of this compound compare to structurally similar esters (e.g., octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?

  • Methodological Answer :

  • Experimental design : Use the DPPH radical scavenging assay to measure IC₅₀ values. Compare with analogs like the compound in , which has a tert-butyl-substituted phenolic group.
  • Mechanistic insights : The 2,5-dihydroxybenzoate moiety may enhance electron-donating capacity compared to bulkier tert-butyl groups, but steric hindrance in octadecyl esters could reduce accessibility .

Q. What strategies mitigate discrepancies in reported solubility data for this compound across studies?

  • Methodological Answer :

  • Standardization : Use DSC to determine melting points (e.g., 50–52°C for similar esters in ) as a purity benchmark.
  • Solvent selection : Test solubility in apolar solvents (hexane) vs. polar aprotic solvents (DMSO) to account for variability in solvent polarity.
  • Cross-validation : Combine NMR (to detect residual solvents) and HPLC (for purity checks) .

Q. How can researchers resolve conflicting data on the compound’s stability under UV exposure?

  • Methodological Answer :

  • Accelerated stability testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC or LC-MS.
  • Additive screening : Test antioxidants (e.g., BHT) to stabilize the compound, as done for phenolic esters in .
  • Mechanistic studies : Use ESR spectroscopy to detect free radical formation during photodegradation .

Q. What enzymatic pathways are involved in the biodegradation of this compound under aerobic conditions?

  • Methodological Answer :

  • Pathway identification : Incubate the compound with microbial consortia and monitor metabolites via LC-MS. Gentisate (2,5-dihydroxybenzoate) and protocatechuate (3,4-dihydroxybenzoate) pathways are common for DHB derivatives ().
  • Enzyme assays : Purify 3-hydroxybenzoate 6-hydroxylase (3HB6H) from halophilic bacteria () to test catalytic activity on the ester.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.